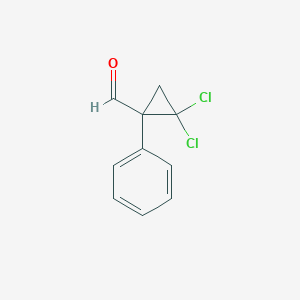

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

Description

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS: N/A; molecular formula: C₁₀H₇Cl₂O) is a cyclopropane derivative featuring a strained three-membered ring with two chlorine substituents at the 2-position, a phenyl group at the 1-position, and a carbaldehyde functional group. The compound’s unique structure imparts significant electronic and steric effects. The electron-withdrawing chlorine atoms increase the electrophilicity of the aldehyde group, enhancing its reactivity in nucleophilic addition reactions.

Properties

IUPAC Name |

2,2-dichloro-1-phenylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEJRRIDBYKNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)(C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving cyclopropane derivatives.

Biology: The compound is used in biochemical research to study the effects of cyclopropane-containing molecules on biological systems.

Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs, often involves this compound.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropane ring’s strained structure can also participate in reactions that release energy, driving certain biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde with analogous cyclopropane derivatives, focusing on structural, physicochemical, and functional differences.

1-Phenyl-cyclopropanecarbaldehyde

- Structural Difference : Lacks chlorine substituents on the cyclopropane ring.

- Impact :

Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid)

- Structural Difference : Carboxylic acid replaces the aldehyde; additional 2,4-dichlorophenyl urea moiety.

- Impact :

- Cyclanilide’s polar carboxylic acid group improves water solubility (2.1 g/L vs. 0.3 g/L for the aldehyde).

- Used as a plant growth regulator, whereas the aldehyde serves as a precursor for pesticide synthesis.

- The aldehyde’s reactivity allows for easier derivatization into imine-based agrochemicals .

Etaconazole and Propiconazole

- Structural Differences : Triazole and dioxolane rings replace the aldehyde; etaconazole has an ethyl group, while propiconazole has a propyl group.

- Impact :

Data Table: Key Properties of Comparable Compounds

| Compound | Molecular Weight (g/mol) | Functional Groups | Melting Point (°C) | Solubility (Water) | Primary Use |

|---|---|---|---|---|---|

| This compound | 229.08 | Aldehyde, Cl, Cyclopropane | ~110 | 0.3 g/L | Agrochemical intermediate |

| 1-Phenyl-cyclopropanecarbaldehyde | 183.22 | Aldehyde, Cyclopropane | ~75 | 0.8 g/L | Organic synthesis |

| Cyclanilide | 259.11 | Carboxylic acid, Urea, Cl | 145–148 | 2.1 g/L | Plant growth regulator |

| Etaconazole | 381.67 | Triazole, Dioxolane, Cl | 92–94 | 0.05 g/L | Fungicide |

| Propiconazole | 342.22 | Triazole, Dioxolane, Cl, Propyl | <25 (liquid) | 0.1 g/L | Fungicide |

Biological Activity

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (DCPCC) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

DCPCC is characterized by the presence of a cyclopropane ring, two chlorine atoms, and a phenyl group attached to an aldehyde functional group. Its chemical formula is , and it has a molecular weight of approximately 219.08 g/mol. The structural formula can be represented as follows:

The biological activity of DCPCC is primarily attributed to its ability to interact with specific enzymes and receptors. Compounds with similar structures often exhibit diverse mechanisms of action, including:

- Enzyme Inhibition : DCPCC may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could potentially modulate the activity of various receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that DCPCC exhibits significant antimicrobial properties. A study demonstrated that DCPCC effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

This suggests that DCPCC may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of DCPCC were evaluated using various mammalian cell lines. The compound showed dose-dependent cytotoxicity, with IC50 values indicating significant cell death at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These results indicate that while DCPCC has promising antimicrobial properties, its cytotoxic effects on human cells must be carefully considered in therapeutic contexts.

Case Studies

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, the efficacy of DCPCC was tested against biofilms formed by Pseudomonas aeruginosa. The results showed a reduction in biofilm formation by up to 50% at concentrations above 20 µg/mL.

- Cytotoxicity Assessment : A recent study assessed the cytotoxicity of DCPCC on liver cancer cells (HepG2). The findings revealed that treatment with DCPCC resulted in increased apoptosis markers, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde?

- Methodological Answer : The compound can be synthesized via cyclopropanation reactions, such as the [2+1] cycloaddition of dichlorocarbene to styrene derivatives, followed by oxidation of the resulting cyclopropane to introduce the aldehyde group. Substitution reactions involving halogenated precursors (e.g., chlorination of phenylcyclopropane derivatives) are also viable. Reaction optimization should focus on controlling temperature (<0°C for dichlorocarbene generation) and using anhydrous conditions to avoid hydrolysis of intermediates .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm the cyclopropane ring geometry (e.g., coupling constants ~5–10 Hz) and the aldehyde proton’s downfield shift (~9–10 ppm). IR spectroscopy identifies the C=O stretch (~1700 cm), while high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for CHClO: 218.99 g/mol) .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in cyclopropane ring formation?

- Methodological Answer : The cyclopropane ring’s strain and stereoelectronic effects dictate reactivity. For example, electron-withdrawing groups (e.g., Cl) on the cyclopropane increase ring strain, favoring nucleophilic attack at specific positions. Computational modeling (e.g., DFT) can predict transition states and regioselectivity. Experimental validation via X-ray crystallography or NOE NMR is critical to resolve stereochemical ambiguities .

Q. What strategies mitigate side reactions during aldehyde functionalization?

- Methodological Answer : Protect the aldehyde group (e.g., as an acetal) prior to further reactions to avoid undesired nucleophilic additions. For halogenation or cross-coupling, use Pd-catalyzed conditions under inert atmospheres. Monitor reaction progress via TLC/GC-MS to detect intermediates and optimize quenching steps to prevent overhalogenation .

Q. How can researchers address discrepancies in reported reactivity data?

- Methodological Answer : Cross-validate data using multiple analytical techniques (e.g., HPLC purity analysis, F NMR for fluorinated analogs). Replicate experiments under standardized conditions (solvent, catalyst loading, temperature). Systematic reviews of literature (e.g., ’s approach) can identify methodological biases or unreported variables (e.g., trace moisture affecting yields) .

Experimental Design & Safety

Q. What safety protocols are critical when handling chlorinated cyclopropane derivatives?

- Methodological Answer : Use gloveboxes or fume hoods to avoid inhalation/contact. Chlorinated compounds often release HCl upon decomposition; neutralize waste with aqueous NaHCO before disposal. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face shields. Store the compound in amber vials under nitrogen to prevent photodegradation .

Q. How to design stability studies for this compound under varying pH and temperature?

- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. Kinetic modeling (Arrhenius equation) predicts shelf-life. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for cyclopropanes) .

Data Analysis & Interpretation

Q. How to resolve conflicting data on the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : Re-examine reaction parameters: solvent polarity (e.g., DMF vs. THF), diene electronic properties, and catalyst presence. Compare computed HOMO-LUMO gaps (via Gaussian) with experimental yields. Conflicting results may arise from undetected byproducts; use LC-MS/MS for comprehensive product profiling .

Q. What advanced computational tools predict biological activity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.